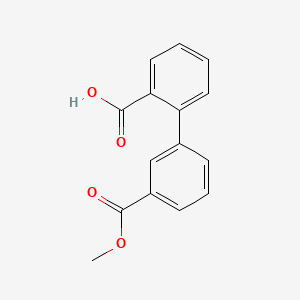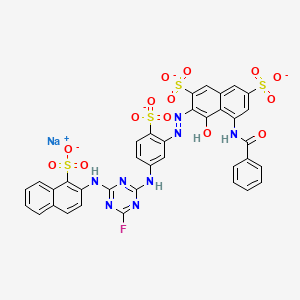
Methyl 5-cyanofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyanofuran-3-carboxylate is a chemical compound with the molecular formula C₇H₅NO₃ . It belongs to the class of heterocyclic building blocks known as furans. This compound contains a furan ring substituted with a cyano group at the 5-position and a carboxylate group at the 3-position .
Synthesis Analysis
The synthetic pathways for This compound involve the introduction of the cyano group and carboxylate group onto the furan ring. Detailed synthetic methods and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Wirkmechanismus
The mechanism of action of Methyl 5-cyanofuran-3-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophilic compounds, leading to the formation of new organic compounds. This compound has been shown to react with various compounds such as aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer cells, lung cancer cells, and liver cancer cells. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 5-cyanofuran-3-carboxylate in lab experiments include its ease of synthesis, its ability to react with various electrophilic compounds, and its potential applications in the synthesis of new organic compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-cyanofuran-3-carboxylate. These include the development of new synthetic methods for this compound, the study of its mechanism of action, and the development of new drugs based on this compound. This compound has potential applications in the treatment of various diseases, and further research is needed to explore its full potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential applications in various fields. The synthesis method of this compound is relatively simple, and it has been used in various scientific research applications. This compound has potential applications in the treatment of various diseases, and further research is needed to explore its full potential.
Synthesemethoden
Methyl 5-cyanofuran-3-carboxylate can be synthesized using various methods, including the reaction of methyl 5-hydroxyfuran-3-carboxylate with cyanogen bromide, the reaction of methyl 5-bromo-3-furancarboxylate with potassium cyanide, and the reaction of methyl 5-chloro-3-furancarboxylate with sodium cyanide. The most commonly used method for the synthesis of this compound is the reaction of methyl 5-hydroxyfuran-3-carboxylate with cyanogen bromide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyanofuran-3-carboxylate has been used in various scientific research applications, including the synthesis of new organic compounds, the study of the mechanism of action of various drugs, and the development of new drugs. This compound has been used in the synthesis of various compounds such as 5-arylidene-2,4-thiazolidinediones and 5-arylidene-2,4-oxazolidinediones, which have potential applications in the treatment of various diseases. This compound has also been used in the study of the mechanism of action of various drugs, including the anticancer drug sorafenib.
Eigenschaften
IUPAC Name |
methyl 5-cyanofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJLFSWAUMZOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthesis of Methyl 5-cyanofuran-3-carboxylate as described in the research?
A: The research highlights that the synthesis of this compound is not straightforward and involves unexpected reaction pathways. When researchers attempted to synthesize the compound via cyanation of methyl 5-chloromethylfuran-2-carboxylate, they observed the formation of unexpected byproducts. This was attributed to the "activated methylene group" of an intermediary furylacetonitrile compound formed in situ []. The research clarifies the structure of these byproducts, correcting previously reported errors in the literature [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

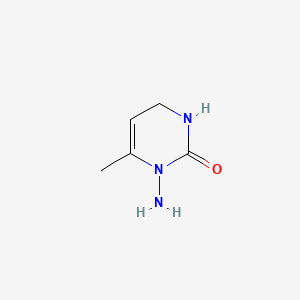
![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)

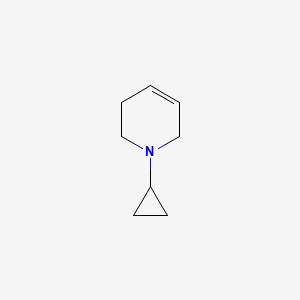
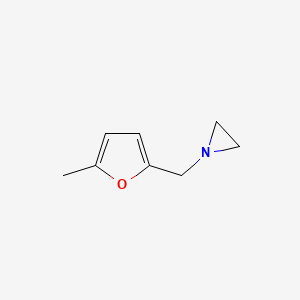
![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)
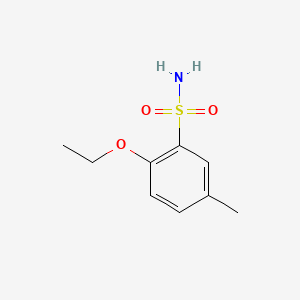
![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)
